4',5'-Diiodofluorescein
Overview
Description
4’,5’-Diiodofluorescein is a chemical compound with the molecular formula C20H12I2O5 and a molecular weight of 586.1152 . It is a derivative of fluorescein, a widely used fluorescent dye. The compound is characterized by the presence of two iodine atoms at the 4’ and 5’ positions on the fluorescein molecule, which significantly alters its chemical and physical properties .
Preparation Methods
The synthesis of 4’,5’-Diiodofluorescein typically involves the iodination of fluorescein. One common method is the reaction of fluorescein with iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions usually include a temperature range of 0-25°C and a reaction time of several hours . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4’,5’-Diiodofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different iodinated derivatives.
Reduction: Reduction reactions can remove the iodine atoms, reverting the compound to its parent fluorescein structure.
Substitution: The iodine atoms can be substituted with other functional groups, leading to the formation of new derivatives with altered properties.
Common reagents used in these reactions include oxidizing agents like sodium iodate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’,5’-Diiodofluorescein has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses and assays.
Biology: The compound is employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.
Medicine: It is used in diagnostic imaging and as a tracer in medical research.
Industry: The compound finds applications in the manufacturing of fluorescent dyes and pigments.
Mechanism of Action
The mechanism of action of 4’,5’-Diiodofluorescein involves its ability to fluoresce under specific conditions. The presence of iodine atoms enhances its fluorescence properties, making it a valuable tool in various analytical techniques. The compound interacts with molecular targets through its fluorescent properties, allowing for the detection and visualization of specific molecules and structures .
Comparison with Similar Compounds
4’,5’-Diiodofluorescein is unique among fluorescein derivatives due to the presence of iodine atoms, which significantly enhance its fluorescence properties. Similar compounds include:
Fluorescein: The parent compound without iodine atoms.
4’,5’-Dichlorofluorescein: A derivative with chlorine atoms instead of iodine.
4’,5’-Dibromofluorescein: A derivative with bromine atoms.
Compared to these similar compounds, 4’,5’-Diiodofluorescein exhibits superior fluorescence intensity and stability, making it particularly useful in applications requiring high sensitivity and precision .
Properties
IUPAC Name |
3',6'-dihydroxy-4',5'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10I2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVUBXQDJGJGIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)I)OC5=C3C=CC(=C5I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10I2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044238 | |
Record name | 4'5'-Diiodofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38577-97-8 | |
Record name | D & C Orange 10 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38577-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'5'-Diiodofluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038577978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-4',5'-diiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4'5'-Diiodofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',6'-dihydroxy-4',5'-diiodospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4',5'-DIIODOFLUORESCEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO2GYZ1574 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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